1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide
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Overview
Description
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridazine ring, a furan ring, and a piperidine ring
Preparation Methods
The synthesis of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Synthesis of the Pyridazine Ring: The pyridazine ring can be formed via the reaction of hydrazine with a 1,4-diketone.
Coupling of the Imidazole and Pyridazine Rings: The imidazole and pyridazine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction.
Attachment of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction.
Final Coupling: The final step involves coupling the furan ring with the piperidine ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole and pyridazine rings, using reagents like halogens or nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Pharmacology: It can be studied for its potential pharmacological effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity, or modulating its function. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.
Comparison with Similar Compounds
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide: This compound has a thiophene ring instead of a furan ring, which may alter its chemical and biological properties.
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(benzyl)piperidine-3-carboxamide: This compound has a benzyl group instead of a furan ring, which may affect its binding affinity and specificity.
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide: This compound has a pyridine ring instead of a furan ring, which may influence its reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Biological Activity
The compound 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure incorporating multiple heterocycles, which are known for their diverse biological activities. The key structural components include:
- Imidazole Ring
- Pyridazine Ring
- Piperidine Ring
- Furan Substituent
The molecular formula is C15H16N4O, and it has a molecular weight of approximately 284.32 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the imidazole and pyridazine rings allows for significant interactions with biological systems, potentially modulating enzymatic activity or receptor signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on receptors associated with neurotransmission or immune responses.
- Antiviral Activity : Similar compounds have shown efficacy against various viral infections by disrupting viral replication processes.
Antiviral Activity
Recent studies have demonstrated that compounds similar to this compound exhibit antiviral properties. For example, N-Heterocycles have been noted for their potential against various viruses:
Antibacterial and Antifungal Activity
The compound's structural features suggest potential antibacterial and antifungal properties as well. Several derivatives have been tested for their Minimum Inhibitory Concentration (MIC) values against various pathogens:
Case Studies and Research Findings
- Study on Antiviral Efficacy : A study highlighted the effectiveness of related compounds in inhibiting HSV replication, showing a reduction in plaque formation by up to 69% at optimal concentrations . This suggests that the target compound may also exhibit similar antiviral properties.
- Mechanistic Insights : Research indicates that imidazole-containing compounds can interfere with viral entry or replication stages, providing a basis for further exploration into the antiviral capabilities of our compound .
- Broad-Spectrum Antimicrobial Activity : Another investigation into related piperidine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the piperidine ring can enhance bioactivity .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c25-18(20-11-15-4-2-10-26-15)14-3-1-8-23(12-14)16-5-6-17(22-21-16)24-9-7-19-13-24/h2,4-7,9-10,13-14H,1,3,8,11-12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGLQIHGUGXLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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